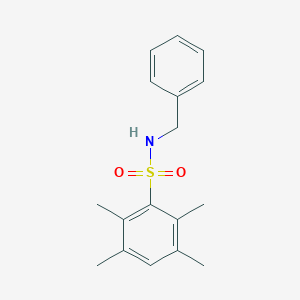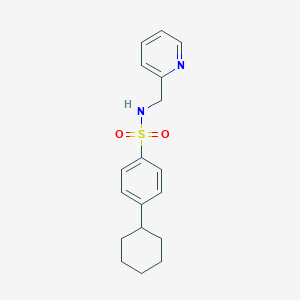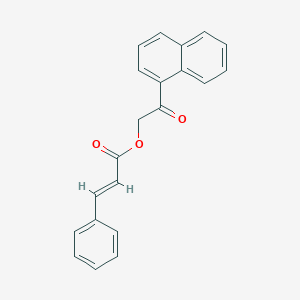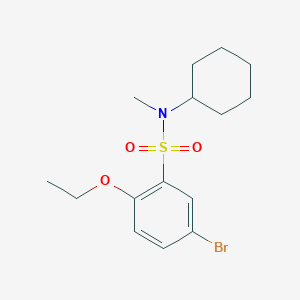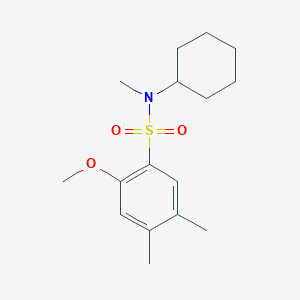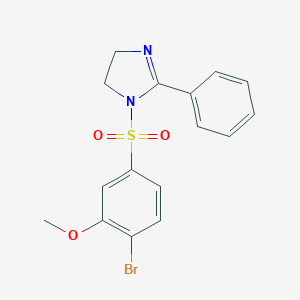
1-((4-bromo-3-methoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((4-Bromo-3-methoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is an organic compound characterized by its unique structure, which includes a bromine atom, a methoxy group, and a sulfonyl group attached to a phenyl ring, along with a dihydroimidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-bromo-3-methoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-3-methoxybenzenesulfonyl chloride and 2-phenyl-4,5-dihydro-1H-imidazole.
Reaction Conditions: The sulfonyl chloride is reacted with the dihydroimidazole under basic conditions, often using a base like triethylamine or sodium hydroxide, in a suitable solvent such as dichloromethane or tetrahydrofuran.
Purification: The product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would include optimization of reaction conditions to maximize yield and minimize costs, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-((4-Bromo-3-methoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions, often using reagents like sodium azide or potassium cyanide.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions. For example, the methoxy group can be demethylated using boron tribromide.
Coupling Reactions: The phenyl rings can participate in coupling reactions such as Suzuki or Heck reactions, using palladium catalysts and appropriate ligands.
Common Reagents and Conditions
Substitution: Sodium azide, potassium cyanide, DMF (dimethylformamide) as solvent.
Oxidation: Boron tribromide, dichloromethane as solvent.
Coupling: Palladium acetate, triphenylphosphine, toluene as solvent.
Major Products
Substitution: Formation of azido or cyano derivatives.
Oxidation: Demethylated products.
Coupling: Biaryl compounds.
Scientific Research Applications
1-((4-Bromo-3-methoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: Explored for its properties in the development of new materials, such as polymers and advanced composites.
Mechanism of Action
The mechanism by which 1-((4-bromo-3-methoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole exerts its effects depends on its application:
Enzyme Inhibition: It may act as an inhibitor by binding to the active site of enzymes, preventing substrate access.
Receptor Modulation: It can interact with specific receptors, altering their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-((4-Bromo-3-methoxyphenyl)sulfonyl)-4-(2-methylphenyl)piperazine
- 1-((4-Bromo-3-methoxyphenyl)sulfonyl)-2-methylpiperidine
Uniqueness
1-((4-Bromo-3-methoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer different pharmacokinetic properties or binding affinities, making it a valuable candidate for specific applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
1-(4-bromo-3-methoxyphenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3S/c1-22-15-11-13(7-8-14(15)17)23(20,21)19-10-9-18-16(19)12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLVGMUYCDNYDIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)N2CCN=C2C3=CC=CC=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
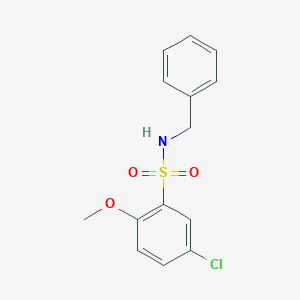
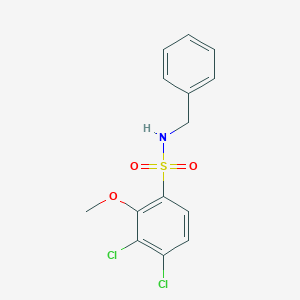


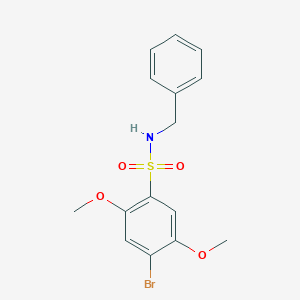
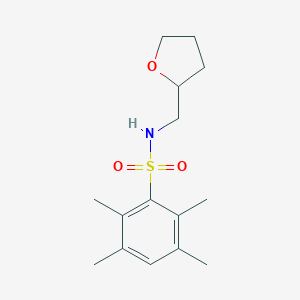
![2-{[(5-Chloro-2-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497464.png)
